molecular formula C6H11ClN2S B6222988 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride CAS No. 2768332-34-7

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride

Cat. No. B6222988
CAS RN: 2768332-34-7
M. Wt: 178.7
InChI Key:
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Description

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride, also known as propanethial S-oxide, is a commonly used reagent in organic synthesis. It is a white crystalline solid with a melting point of 120-122°C and is soluble in water and ethanol. It is a versatile reagent which has been used in a variety of different applications in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride is not well understood. However, it is believed that the hydrochloride salt of the compound may be able to interact with the active site of enzymes, thus inhibiting their activity. Additionally, the hydrochloride salt may be able to form complexes with other molecules, thus altering their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride are not well understood. However, it is believed that the hydrochloride salt of the compound may be able to interact with the active site of enzymes, thus inhibiting their activity. Additionally, the hydrochloride salt may be able to form complexes with other molecules, thus altering their properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of different applications, such as the synthesis of biologically active compounds, peptides and proteins, and heterocyclic compounds. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of using this reagent is that its mechanism of action is not well understood.

Future Directions

In the future, further research should be conducted to better understand the mechanism of action of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride. Additionally, further research should be conducted to explore the potential applications of this reagent in the synthesis of various biologically active compounds, peptides and proteins, and heterocyclic compounds. Additionally, further research should be conducted to explore the potential advantages and limitations of using this reagent in laboratory experiments.

Synthesis Methods

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride S-oxide with aqueous hydrochloric acid. This reaction forms the hydrochloride salt of the compound. The second step involves the reaction of the hydrochloride salt with a base such as sodium hydroxide to form the desired product.

Scientific Research Applications

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a reagent in the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as thiazole and thiophene derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride involves the reaction of propan-2-yl isothiocyanate with ammonium chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "Propan-2-yl isothiocyanate", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Propan-2-yl isothiocyanate is reacted with ammonium chloride in the presence of hydrochloric acid and water to form 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to yield the final product, 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride." ] }

CAS RN

2768332-34-7

Product Name

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride

Molecular Formula

C6H11ClN2S

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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